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molecular formula C8H6N2O B1297895 Quinazolin-8-ol CAS No. 7557-02-0

Quinazolin-8-ol

Cat. No. B1297895
M. Wt: 146.15 g/mol
InChI Key: LNNRQIKKDKDFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07692011B2

Procedure details

Bromination of 8-hydroxy-quinazoline (A1) with N-bromosuccimide, according to the method previously described by Gerson and McNeil,15 gave 5-bromo-8-hydroxy-quinazoline (A139).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][N:8]=[CH:7]2.C1C(=O)N([Br:19])C(=O)C1>>[Br:19][C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[C:11]2[C:6]=1[CH:7]=[N:8][CH:9]=[N:10]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC=C2C=NC=NC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=NC=NC2=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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